molecular formula C5H7NOS B12817037 1-(Isothiazol-3-yl)ethanol

1-(Isothiazol-3-yl)ethanol

Cat. No.: B12817037
M. Wt: 129.18 g/mol
InChI Key: BJVKDXLSEMDAHR-UHFFFAOYSA-N
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Description

1-(Isothiazol-3-yl)ethanol is an organic compound featuring an isothiazole ring attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isothiazol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of isothiazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ethanol group on the isothiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-(Isothiazol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isothiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrogen atoms on the isothiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

1-(1,2-thiazol-3-yl)ethanol

InChI

InChI=1S/C5H7NOS/c1-4(7)5-2-3-8-6-5/h2-4,7H,1H3

InChI Key

BJVKDXLSEMDAHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NSC=C1)O

Origin of Product

United States

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